molecular formula C25H27N3O3S B3014586 N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-35-2

N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3014586
CAS No.: 900003-35-2
M. Wt: 449.57
InChI Key: NEGVNXPCBIMJSD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzofuropyrimidinone-based acetamide derivative characterized by a fused benzofuran-pyrimidine scaffold. Key structural features include:

  • 2-ethylphenyl acetamide group: Modulates electronic properties and steric interactions at target sites .
  • Sulfanyl (-S-) linker: Facilitates thioether bond formation, critical for stability and pharmacophore orientation .

This compound’s structural complexity aligns with bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-4-17-9-5-7-11-19(17)26-21(29)15-32-25-27-22-18-10-6-8-12-20(18)31-23(22)24(30)28(25)14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGVNXPCBIMJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and any relevant case studies or research findings.

Chemical Structure

  • Molecular Formula : C25H23N3O2S
  • SMILES : CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C

This compound features a benzofuro-pyrimidine core structure, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

The biological activity of N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its interactions with specific enzymes and receptors in the body. The sulfanyl group in the structure may enhance its reactivity and binding affinity to target sites.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

Case Study: Anticancer Efficacy

A study involving a related pyrimidine compound demonstrated a dose-dependent inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators (e.g., p53 pathway) .

Antimicrobial Activity

Compounds containing benzofuro and pyrimidine moieties often display antimicrobial properties. The sulfanyl group may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

Research Findings

In vitro assays have shown that similar compounds exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics .

Toxicological Profile

Understanding the toxicity profile is crucial for evaluating the safety of new compounds. Preliminary studies on structurally related compounds suggest low toxicity levels at therapeutic doses. For instance, repeated dose toxicity studies indicated no significant adverse effects at doses up to 1000 mg/kg in animal models .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+430.15838202.8
[M+Na]+452.14032219.8
[M+NH4]+447.18492210.3
[M+K]+468.11426207.9
[M-H]-428.14382210.0

Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntimicrobialActivity against E. coli
ToxicityLow toxicity at therapeutic doses

Scientific Research Applications

The compound N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide presents a unique structure that suggests potential applications in various scientific fields. This article will delve into its applications, particularly in medicinal chemistry and pharmacology, as well as potential industrial uses.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The presence of a pyrimidine ring is often associated with the inhibition of cancer cell proliferation. For instance, studies have shown that benzofuro-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

Compounds related to this structure have demonstrated antimicrobial activity against a range of pathogens. The sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, thus improving its efficacy against resistant strains .

Anti-inflammatory Effects

The acetamide moiety is known for its anti-inflammatory properties. Research suggests that derivatives of acetamides can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Neuroprotective Effects

There is emerging evidence that certain derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve the reduction of oxidative stress or modulation of neuroinflammatory responses .

Table: Summary of Research Findings on Similar Compounds

Study ReferenceCompound StudiedApplicationKey Findings
Benzofuro-Pyrimidine DerivativeAnticancerInduces apoptosis in breast cancer cells
Sulfanyl AcetamideAntimicrobialEffective against MRSA strains
Acetamide DerivativeAnti-inflammatoryReduces IL-6 and TNF-alpha levels
PARP InhibitorCancer TreatmentEnhances efficacy of chemotherapy agents
Neuroprotective AgentNeurodegenerative DiseasesReduces oxidative stress markers

Notable Research Insights

  • Anticancer Mechanisms : A study highlighted that benzofuro-pyrimidine derivatives can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Synergistic Effects : Combinations of this compound with existing antibiotics have shown enhanced efficacy against resistant bacterial strains, suggesting potential for new treatment regimens in infectious diseases .
  • Clinical Trials : Preliminary clinical trials involving similar compounds have reported promising results in reducing tumor size and improving patient outcomes without significant toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Aromatic Acetamide Group

Compound Name Substituent on Acetamide Key Differences
N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-ethylphenyl Moderate steric bulk; ethyl group enhances hydrophobicity vs. polar groups .
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group may alter binding kinetics or metabolic stability .
N-(2,3-dimethylphenyl)-2-[[3-(4-methylbenzyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 2,3-dimethylphenyl Increased steric hindrance from dimethyl groups; 4-methylbenzyl substituent modifies scaffold interactions .

Core Heterocycle Modifications

Compound Name Core Structure Functional Implications
This compound Benzofuropyrimidinone Fused benzofuran enhances aromatic stacking; pyrimidinone allows hydrogen bonding .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothienotriazolopyrimidine Sulfur substitution (thiophene) increases electron density; triazole adds hydrogen-bonding capacity .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-pyridine hybrid Simplified core lacks fused bicyclic system; pyridine introduces basic nitrogen for solubility .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and coupling reactions. A typical approach involves:

  • Step 1 : Preparation of the benzofuropyrimidinone core through cyclization of substituted benzofuran precursors under acidic conditions.
  • Step 2 : Introduction of the sulfanyl group via thiolation at the pyrimidine C2 position using Lawesson’s reagent or H₂S gas.
  • Step 3 : Acetamide coupling at the sulfanyl group using 2-bromoacetamide derivatives and a base (e.g., K₂CO₃) in anhydrous DMF.
  • Step 4 : Final purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of spectroscopic and crystallographic techniques is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • X-ray crystallography : Single-crystal analysis using SHELX software to resolve bond lengths, angles, and torsional conformations (e.g., C–S bond geometry in the sulfanyl group) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical during experimental handling?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in biological activity predictions?

Discrepancies between computational docking results (e.g., AutoDock Vina) and experimental bioassays often arise from incomplete structural data. To address this:

  • Refine the compound’s crystal structure using SHELXL to identify subtle conformational changes (e.g., rotational barriers in the 3-methylbutyl group).
  • Compare hydrogen-bonding networks (graph set analysis) with homologous compounds (e.g., CXCR3 antagonists in ) to assess binding site compatibility .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

  • Variable substituent analysis : Systematically modify the 3-methylbutyl group (e.g., iso-pentyl vs. cyclohexyl) and evaluate pharmacological potency via IC₅₀ assays.
  • Control groups : Include reference compounds with known activity (e.g., VUF10474 from ) to benchmark results.
  • Data normalization : Use ANOVA to account for batch-to-batch variability in synthesis .

Q. How do hydrogen-bonding patterns influence stability and solubility?

Hydrogen-bonding motifs are analyzed via:

  • Cambridge Structural Database (CSD) surveys : Compare with analogous benzofuropyrimidine derivatives to identify common motifs (e.g., R₂²(8) patterns between acetamide carbonyls and pyrimidine N–H groups).
  • Thermogravimetric analysis (TGA) : Correlate melting points with intermolecular bond strength.
  • Solubility assays : Measure log P values in polar/nonpolar solvents to assess hydrophilicity .

Q. What methodologies assess environmental stability and degradation pathways?

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 3–10) at 37°C and monitor degradation via HPLC.
  • Photodegradation : Expose to UV light (254 nm) and identify byproducts using LC-MS.
  • Microbial biodegradation : Use soil slurry models to evaluate half-life under aerobic/anaerobic conditions .

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